Introduction: Characterizing a Novel Scaffold for Drug Discovery
Introduction: Characterizing a Novel Scaffold for Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 2-(oxan-4-yl)propan-2-amine
In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. 2-(oxan-4-yl)propan-2-amine, a molecule featuring a saturated tetrahydropyran ring coupled with a tertiary amine-containing isopropyl group, represents such a scaffold with potential applications in drug development. Its structural motifs suggest properties that could be favorable for interacting with biological targets while maintaining desirable pharmacokinetic profiles.
The journey from a promising chemical structure to a viable drug candidate is paved with rigorous scientific investigation. Central to this process is the comprehensive characterization of the molecule's physicochemical properties. These fundamental attributes—namely its acid-base dissociation constant (pKa), lipophilicity (logP), and aqueous solubility—govern how the compound will behave in biological systems. They dictate its absorption, distribution, metabolism, and excretion (ADME), thereby influencing its efficacy and safety.
This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(oxan-4-yl)propan-2-amine. Rather than merely listing data, this document, intended for researchers, scientists, and drug development professionals, elucidates the causality behind experimental choices and provides field-proven, self-validating protocols for determining these critical parameters. We will explore both predicted values and the gold-standard experimental methodologies required for their definitive measurement.
| Property | Chemical Information | Source |
| IUPAC Name | 2-(oxan-4-yl)propan-2-amine | N/A |
| Synonyms | 2-(Tetrahydro-2H-pyran-4-yl)propan-2-amine | [1] |
| CAS Number | 179096-71-0 (free base) | [1] |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [3] |
| Chemical Structure |
| N/A |
Part 1: Acidity and Ionization State (pKa)
The Critical Role of pKa in Drug Action
The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for an ionizable drug candidate. For a basic compound like 2-(oxan-4-yl)propan-2-amine, the pKa value defines the pH at which 50% of the molecules in a solution are in their protonated (charged, conjugate acid) form and 50% are in their neutral (uncharged, free base) form. This equilibrium is fundamental to a drug's behavior. The degree of ionization at a given physiological pH (e.g., stomach ~pH 1-3, blood ~pH 7.4, intestines ~pH 6-7.5) directly impacts:
-
Aqueous Solubility: The charged, protonated form is typically much more soluble in aqueous environments like the gastrointestinal fluid and blood plasma.
-
Membrane Permeability: The neutral, uncharged form is generally more capable of passively diffusing across lipid bilayer membranes, a key step in oral absorption and distribution into tissues.
-
Target Binding: The ionization state can be crucial for electrostatic interactions with the biological target (e.g., an enzyme or receptor).
While no experimental pKa value for 2-(oxan-4-yl)propan-2-amine is published in the literature, the pKa of similar aliphatic primary amines typically falls within the range of 9 to 11.[4][5][6] This estimation suggests that the compound will be predominantly protonated and positively charged at physiological pH. However, this must be confirmed experimentally.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and direct measurement of pH changes.[4] The principle involves monitoring the pH of a solution of the amine as a strong acid (titrant) is incrementally added. The pKa is the pH at the half-equivalence point.[4]
Methodology:
-
Sample Preparation: Accurately prepare a solution of 2-(oxan-4-yl)propan-2-amine hydrochloride in deionized water at a known concentration (e.g., 0.05 M).[7] The use of the hydrochloride salt ensures the amine starts in its fully protonated form.
-
Titrant Preparation: Standardize a solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), against a primary standard.
-
Titration Setup: Calibrate a high-precision pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the amine solution in a temperature-controlled vessel and use a magnetic stirrer for continuous mixing.
-
Titration Process: Add the standardized NaOH titrant in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH against the volume of NaOH added to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the conjugate acid has been neutralized to the free base.[4]
Causality and Self-Validation: This method is trusted because it directly measures the fundamental property of pH change upon neutralization. The sigmoidal shape of the resulting titration curve serves as an internal validation of the experiment's success. A well-defined inflection point indicates a clean acid-base transition, lending high confidence to the determined pKa value.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Part 2: Lipophilicity and Membrane Permeability (LogP)
The Hydrophilic-Lipophilic Balance
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), quantifies the partitioning of a compound between an immiscible lipidic (non-polar) and an aqueous (polar) phase.[8] The standard system uses n-octanol and water. A positive logP value indicates a preference for the lipidic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[8][9] This parameter is a crucial predictor of:
-
Drug Absorption: The ability to cross cell membranes.
-
Plasma Protein Binding: More lipophilic drugs tend to bind more extensively to plasma proteins.
-
Volume of Distribution: Lipophilic drugs often distribute more widely into tissues.
-
Metabolism: Lipophilicity can influence susceptibility to metabolic enzymes.
Computational models predict an XLogP3 value of approximately 0.5 for 2-(oxan-4-yl)propan-2-amine, suggesting it is a relatively balanced molecule with a slight hydrophilic character.[2] This value needs to be experimentally verified for accuracy.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct and accurate measurement of the partitioning equilibrium.[10]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.
-
Sample Preparation: Dissolve a known amount of 2-(oxan-4-yl)propan-2-amine in the aqueous phase (water pre-saturated with n-octanol). The pH of the aqueous phase should be adjusted to at least 2 pH units above the pKa of the amine to ensure it is in its neutral, uncharged form.
-
Partitioning: Combine a precise volume of the drug-containing aqueous phase with a precise volume of the n-octanol phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[10]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure a clean separation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous ([aqueous]) and n-octanol ([organic]) layers using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) and logP using the following equations:[8]
-
P = [organic] / [aqueous]
-
LogP = log₁₀(P)
-
Causality and Self-Validation: The trustworthiness of this method comes from its direct measurement of the compound's concentration in both phases after reaching a thermodynamic equilibrium. Consistency in logP values across multiple starting concentrations serves as a validation of the results. The main drawback is that it can be labor-intensive and require a relatively pure compound.[10]
Caption: Workflow for LogP Determination by Shake-Flask Method.
Part 3: Aqueous Solubility
The Foundation of Bioavailability
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution. For orally administered drugs, adequate solubility is a prerequisite for absorption, as the drug must first dissolve in the gastrointestinal fluids before it can pass through the gut wall into the bloodstream.[11] Poor solubility is a major cause of low bioavailability and drug development failure.
There are two primary types of solubility measurements:[12]
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. This is the "gold standard" measurement.[12]
-
Kinetic Solubility: The concentration of a compound at the moment it begins to precipitate from a solution that was prepared by adding the compound from a concentrated organic stock (e.g., DMSO). This is often used in high-throughput screening.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the definitive approach for determining thermodynamic solubility.[12][13] It ensures that a true equilibrium is established between the solid compound and its dissolved state.
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-(oxan-4-yl)propan-2-amine to a vial containing a known volume of the desired aqueous medium (e.g., deionized water or a pH-specific buffer). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14] It is essential that the system reaches a steady state where the concentration of the dissolved solute no longer changes.
-
Phase Separation: After equilibration, the suspension must be filtered or centrifuged to completely remove all undissolved solid particles. This is a critical step, as failure to do so will lead to an overestimation of solubility.
-
Quantification: Analyze the clear supernatant (the saturated solution) to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Result Reporting: The measured concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.
Causality and Self-Validation: This protocol is authoritative because it directly measures the endpoint of the dissolution process: the saturated solution at equilibrium. The presence of undissolved solid at the end of the experiment validates that saturation was achieved. Performing the measurement at multiple time points (e.g., 24h and 48h) and obtaining the same result confirms that equilibrium has been reached.
Caption: Workflow for Thermodynamic Solubility Determination.
Summary and Synthesis for Drug Development
The physicochemical properties of 2-(oxan-4-yl)propan-2-amine, once experimentally determined, will form a cohesive profile that guides its development. The interplay between pKa, logP, and solubility provides a powerful predictive framework for its in vivo behavior.
| Physicochemical Property | Predicted / Estimated Value | Experimental Value | Significance in Drug Development |
| pKa | ~9 - 11 (Estimated) | (To be determined) | Governs ionization state, impacting solubility, permeability, and target binding. |
| LogP | 0.5 (XLogP3)[2] | (To be determined) | Predicts membrane permeability, protein binding, and volume of distribution. |
| Aqueous Solubility | (Not predicted) | (To be determined) | A prerequisite for oral absorption and bioavailability. |
Synthesis: Based on its structure and predicted properties, 2-(oxan-4-yl)propan-2-amine is expected to be a water-soluble base. The estimated pKa of ~10 suggests it will be >99% protonated and charged in the acidic environment of the stomach and the near-neutral pH of the blood. This high degree of ionization, coupled with the predicted hydrophilic character (logP ~0.5), indicates that the compound will likely exhibit good aqueous solubility, which is advantageous for formulation. However, its high polarity may limit its ability to passively diffuse across the intestinal membrane, potentially posing a challenge for oral absorption that might need to be addressed through formulation strategies or by identifying active transport mechanisms.
This technical guide provides the essential theoretical grounding and actionable experimental protocols for the definitive physicochemical characterization of 2-(oxan-4-yl)propan-2-amine. The rigorous, validated data obtained from these methods are indispensable for making informed decisions in the complex, multifaceted process of drug discovery and development.
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Nguyen, H. T., Le, T. T., Vo, T. N. T., & Huynh, H. K. P. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
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